

Application Notes and Protocols: Establishing an INCB054828-Resistant Cell Line Model

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Compound of Interest

Compound Name: INCB054828

Cat. No.: B1191782

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Audience: Researchers, scientists, and drug development professionals.

Introduction

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1, 2, and 3. [1][2][3][4] Alterations in FGFR signaling are implicated in the pathogenesis of various malignancies, making it a key therapeutic target. [5][6][7] Pemigatinib has received regulatory approval for treating specific cancers with FGFR alterations, such as cholangiocarcinoma. [5][8] However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits long-term efficacy. [9][10] Understanding the molecular mechanisms of resistance is crucial for developing next-generation inhibitors and rational combination strategies. [6][9][11]

This document provides a detailed methodology for establishing and characterizing an **INCB054828**-resistant cancer cell line model in vitro. Such models are invaluable tools for investigating the molecular underpinnings of drug resistance. [12] The primary mechanisms of resistance to FGFR inhibitors include on-target secondary mutations in the FGFR kinase domain (e.g., gatekeeper and molecular brake mutations) and the activation of off-target bypass signaling pathways. [10][11][13][14]

Protocol 1: Generation of an INCB054828-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method. This approach mimics the gradual development of clinical resistance.[\[15\]](#)
[\[16\]](#)

1.1. Materials and Reagents

- Parental cancer cell line with known sensitivity to **INCB054828** (e.g., a cell line with an FGFR2 fusion or FGFR1/3 mutation).
- **INCB054828** (Pemigatinib)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T25, T75) and plates (96-well, 6-well)
- Dimethyl sulfoxide (DMSO)
- Cell counting solution (e.g., Trypan Blue) and hemocytometer
- MTT or similar cell viability assay kit

1.2. Initial IC50 Determination

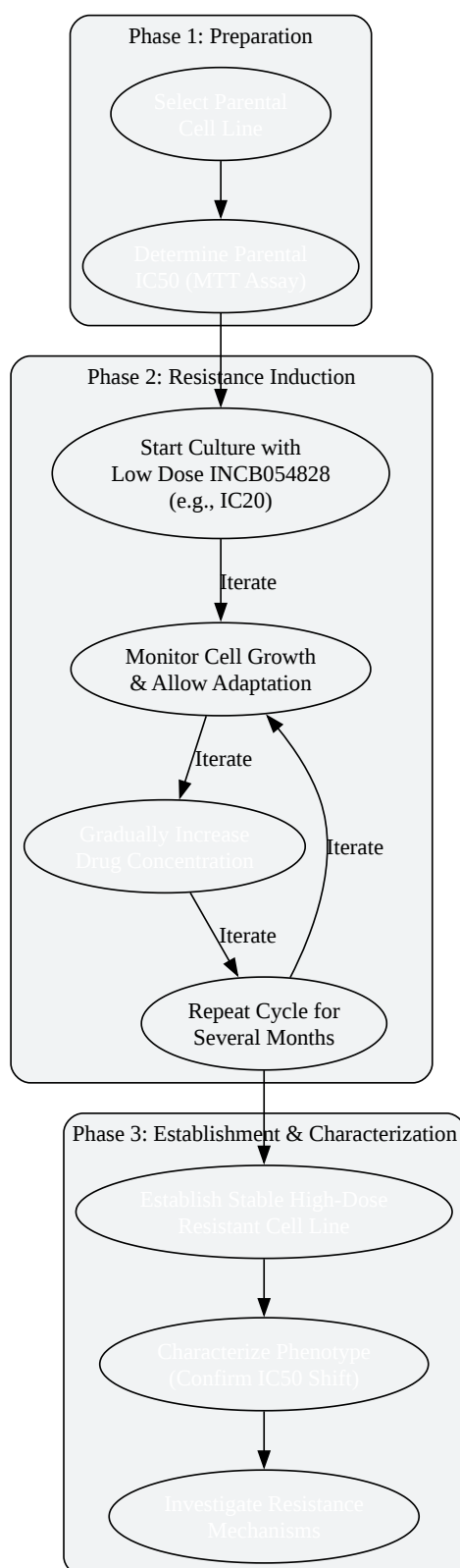
Before initiating the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of **INCB054828** for the parental cell line.[\[12\]](#)[\[15\]](#)

- Seed parental cells in a 96-well plate at a density of 2,000-5,000 cells/well.[\[17\]](#)
- Allow cells to adhere overnight.
- Prepare a serial dilution of **INCB054828** in complete medium.

- Replace the medium with the drug-containing medium, including a DMSO-only vehicle control.
- Incubate for 72-96 hours.[\[17\]](#)
- Assess cell viability using an MTT or similar assay according to the manufacturer's protocol.
- Calculate the IC50 value using non-linear regression analysis.

1.3. Dose-Escalation Protocol

- Begin by culturing the parental cells in a medium containing **INCB054828** at a low concentration, typically 1/10th to 1/5th of the determined IC50.[\[17\]](#)
- Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental line. This may take several passages.[\[18\]](#)
- Once the cells are stably proliferating, increase the **INCB054828** concentration by approximately 1.5 to 2-fold.[\[16\]](#)[\[19\]](#)
- Repeat this stepwise increase in drug concentration. If significant cell death occurs (>50%), maintain the cells at the previous concentration until they have adapted.[\[15\]](#)
- This process is lengthy and can take 6-12 months.[\[17\]](#)[\[20\]](#)
- Periodically cryopreserve cell stocks at different concentration levels.[\[18\]](#)
- Once the cells can proliferate in a medium containing a high concentration of **INCB054828** (e.g., 10-20 times the parental IC50), the resistant cell line is considered established.
- To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing the final established concentration of **INCB054828**.[\[16\]](#)



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Protocol 2: Characterization of the Resistant Phenotype

2.1. Confirmation of Resistance by IC50 Shift

- Culture both the parental and the newly established resistant cell lines in their respective standard media (with **INCB054828** for the resistant line) until they reach 70-80% confluency.
- Perform a cell viability (MTT) assay as described in section 1.2 for both cell lines simultaneously.
- Plate both cell lines and expose them to a range of **INCB054828** concentrations.
- Calculate the IC50 for both the parental and resistant lines.
- Determine the Resistance Index (RI) using the following formula:
 - $RI = IC_{50} \text{ (Resistant Line)} / IC_{50} \text{ (Parental Line)}$
 - A high RI value (typically >10) confirms a resistant phenotype.[\[15\]](#)

2.2. Data Presentation

Summarize the IC50 and RI values in a clear, tabular format.

Cell Line	Parental IC50 (nM)	Resistant IC50 (nM)	Resistance Index (RI)
Example	15	350	23.3

Protocol 3: Investigation of Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

3.1. Analysis of On-Target FGFR Mutations

Secondary mutations in the FGFR kinase domain are a common mechanism of resistance.[\[11\]](#)
[\[13\]](#)

3.1.1. Protocol: Sanger Sequencing of the FGFR Kinase Domain

- RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell pellets. Synthesize cDNA using a reverse transcription kit.
- PCR Amplification: Design primers to amplify the region of the relevant FGFR gene (e.g., FGFR2) that encodes the kinase domain. Perform PCR using the synthesized cDNA as a template.
- Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a band of the correct size.
- PCR Product Purification: Purify the PCR product using a suitable kit.
- Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
- Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and the reference sequence to identify any point mutations. Pay close attention to known resistance-conferring regions like the gatekeeper (V565 in FGFR2) and molecular brake (N550 in FGFR2) residues.[\[10\]](#)[\[11\]](#)[\[13\]](#)

3.2. Assessment of Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited FGFR pathway.[\[6\]](#)[\[7\]](#)[\[11\]](#) Western blotting is a standard technique to assess the phosphorylation (activation) status of key signaling proteins.[\[21\]](#)[\[22\]](#)

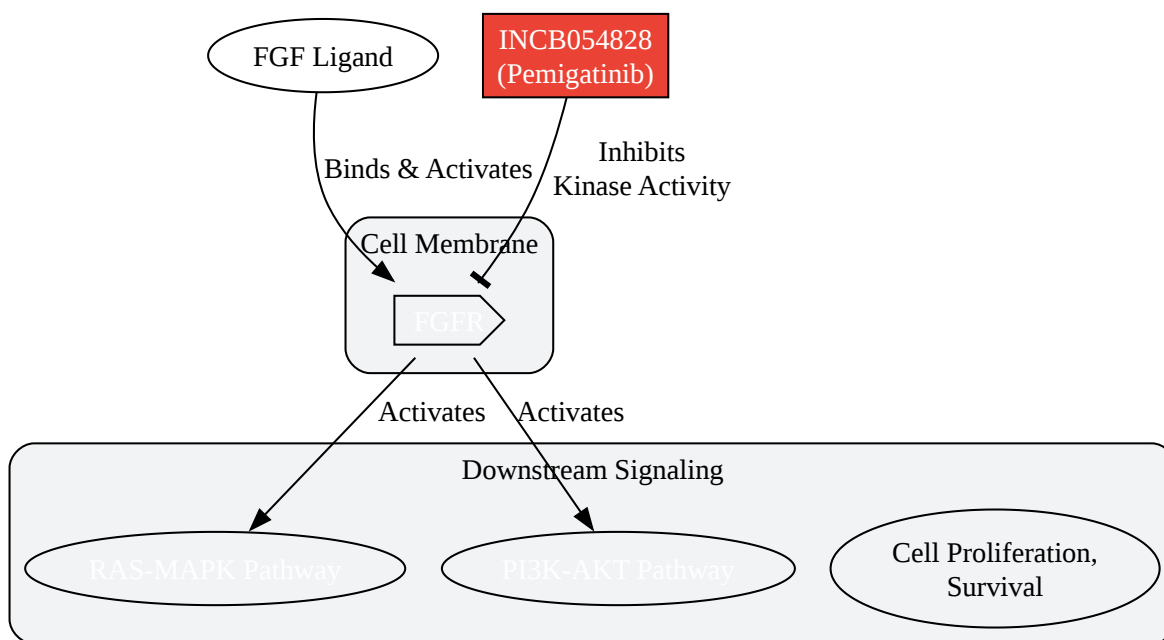
3.2.1. Protocol: Western Blotting for Key Signaling Proteins

- Cell Lysis: Grow parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[23\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

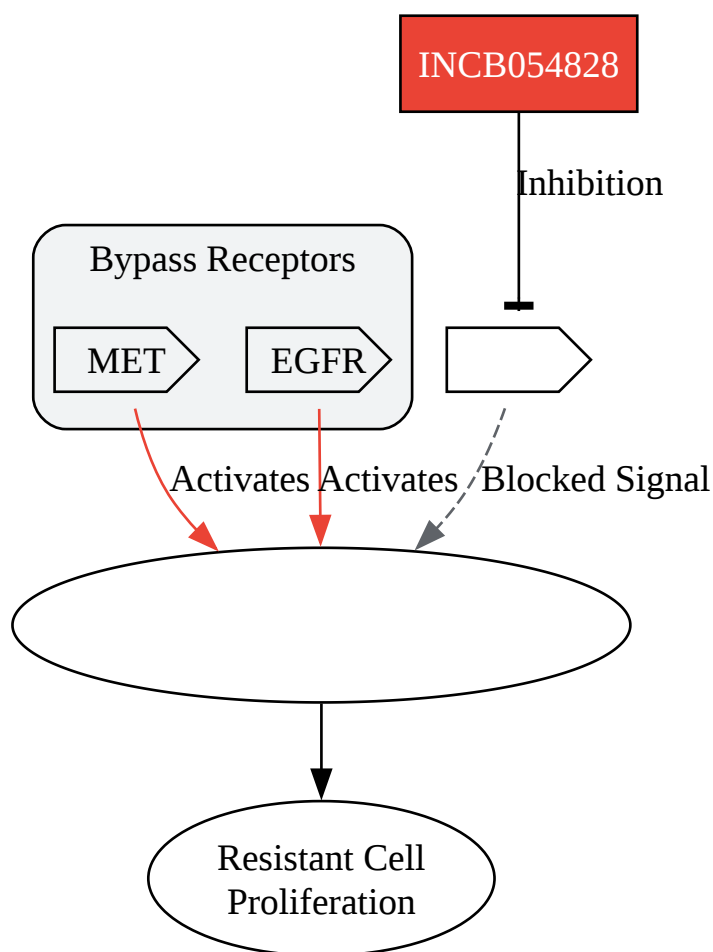
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[\[21\]](#)
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Suggested antibodies include:
 - p-FGFR, Total FGFR
 - p-AKT, Total AKT[\[6\]](#)
 - p-ERK1/2, Total ERK1/2
 - p-MET, Total MET
 - p-EGFR, Total EGFR
 - β-Actin or GAPDH (as a loading control)
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[22\]](#)
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

3.2.2. Data Presentation

Protein	Parental (Relative Densitometry)	Resistant (Relative Densitometry)	Fold Change (Resistant/Parental)
p-FGFR / Total FGFR	1.0	0.2	-5.0
p-AKT / Total AKT	1.0	3.5	+3.5
p-ERK / Total ERK	1.0	4.2	+4.2
p-MET / Total MET	1.0	6.8	+6.8



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3.3. Analysis of Epithelial-to-Mesenchymal Transition (EMT) Markers

EMT is another potential mechanism of resistance where cells lose their epithelial characteristics and gain mesenchymal properties, often leading to increased motility and drug resistance.

3.3.1. Protocol: Quantitative Real-Time PCR (qRT-PCR)

- **RNA Extraction and cDNA Synthesis:** Isolate total RNA and synthesize cDNA from parental and resistant cells as described in section 3.1.1.
- **qRT-PCR Reaction:** Set up qRT-PCR reactions using a SYBR Green master mix, cDNA template, and primers for EMT-related genes.^{[24][25]} Key genes to analyze include:
 - **Epithelial Marker:** E-cadherin (CDH1)

- Mesenchymal Markers: Vimentin (VIM), N-cadherin (CDH2)[25][26]
- EMT Transcription Factors: Snail, Slug, Twist, ZEB1[24][25][27]
- Housekeeping Gene: GAPDH or ACTB (for normalization)
- Data Analysis: Analyze the results using the delta-delta Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.

3.3.2. Data Presentation

Gene	Parental (Relative mRNA Expression)	Resistant (Relative mRNA Expression)	Fold Change (Resistant/Parental)
E-cadherin (CDH1)	1.0	0.15	-6.7
Vimentin (VIM)	1.0	8.5	+8.5
Snail (SNAIL)	1.0	5.2	+5.2
Twist (TWIST1)	1.0	4.8	+4.8

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